molecular formula C12H7ClO3S B3304273 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid CAS No. 921592-97-4

5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid

Cat. No.: B3304273
CAS No.: 921592-97-4
M. Wt: 266.70 g/mol
InChI Key: JLXIBTDPPIJCBF-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a formyl group and a carboxylic acid group in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzaldehyde and thiophene-2-carboxylic acid.

    Formylation: The formyl group is introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Cyclization: The cyclization step forms the thiophene ring, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 5-(4-Chlorophenyl)-3-carboxythiophene-2-carboxylic acid.

    Reduction: 5-(4-Chlorophenyl)-3-hydroxymethylthiophene-2-carboxylic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structural features allow it to act as a probe in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The formyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group but has a different heterocyclic core.

    5-(4-Chlorophenyl)-2-thiophenecarboxylic acid: Similar structure but lacks the formyl group.

Uniqueness

5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-formylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-9-3-1-7(2-4-9)10-5-8(6-14)11(17-10)12(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXIBTDPPIJCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731495
Record name 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921592-97-4
Record name 5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution 5-(4-chlorophenyl)thiophene-2-carboxylic acid (11 g, 0.046 mol) in dry THF (150 ml) was added n-BuLi (63 ml, 0.102 mol, 1.6 M solution in hexane) in a dropwise manner at −78° C. under inert atmosphere. The temperature was slowly raised to 0° C. over a period of 4 h. The reaction mixture was again cooled to −70° C. and dry DMF (34 ml, 0.43 mol) was added slowly. After completion of the addition of DMF, temperature was raised to −10° C. and stirred for 2 h. The reaction mixture was again cooled to −30° C. and 1.5 N HCl (50 ml) was added slowly and reaction was allowed to come to RT. The reaction mixture was extracted with EtOAc (4×200 ml). The combined organic layer washed with water (2×150 ml), brine (2×150 ml), dried (Na2SO4) and concentrated. The crude product washed with p-ether (100 ml) to afford 8 g of the title compound (65%). Rf=0.2 (CHCl3:MeOH, 8:2). This was found pure enough to carry further. Since this intermediate is unstable it has to be used immediately in the next step.
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34 mL
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50 mL
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Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
Reactant of Route 3
5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
Reactant of Route 4
5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
Reactant of Route 5
5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid
Reactant of Route 6
5-(4-Chlorophenyl)-3-formylthiophene-2-carboxylic acid

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